4-(Methylamino)benzoic acid
Overview
Description
4-(Methylamino)benzoic acid, also known as N-Methyl-4-aminobenzoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where a methylamino group is substituted at the para position of the benzene ring.
Mechanism of Action
Target of Action
4-(Methylamino)benzoic acid is a chemical compound with the molecular formula C8H9NO2 It’s known that similar compounds can interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a wide range of biochemical processes, including the metabolism of amino acids and the synthesis of secondary metabolites .
Pharmacokinetics
It’s known that the compound has a molecular weight of151.1626 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
It’s known that the compound is used for the preparation of other pharmaceutical products, dyes, flavors, and preservatives , suggesting that it may have a wide range of biological effects.
Biochemical Analysis
Biochemical Properties
4-(Methylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in peptide synthesis reactions . The compound’s interaction with enzymes such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the formation of peptide bonds . Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of various metabolites.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . These changes can result in altered cellular functions, such as increased or decreased production of certain proteins. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, this compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. This degradation can result in the formation of by-products that may have different biological activities. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals . As the dosage increases, the compound can exhibit significant biological activities, including therapeutic effects and potential toxicity. High doses of this compound have been associated with adverse effects, such as tissue damage and organ toxicity. These effects are dose-dependent and can vary based on the animal species and the route of administration.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites can participate in further biochemical reactions, contributing to the overall metabolic flux within the cell. The compound’s involvement in metabolic pathways can also influence the levels of other metabolites, thereby affecting cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to certain cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Methylamino)benzoic acid involves the reaction of 4-bromobenzoic acid with methylamine in the presence of a copper catalyst. The reaction is typically carried out in a sealed tube at elevated temperatures (around 100°C) for several hours. After completion, the reaction mixture is cooled, and the product is isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the methylamino group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and dyes.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fine chemicals, preservatives, and flavoring agents.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but with two methyl groups attached to the amino group.
4-Aminobenzoic acid: Lacks the methyl group on the amino group.
3-(Methylamino)benzoic acid: The methylamino group is positioned at the meta position instead of the para position.
Uniqueness
4-(Methylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDMSBTYRSMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065117 | |
Record name | Benzoic acid, 4-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 4-(Methylamino)benzoic acid | |
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CAS No. |
10541-83-0 | |
Record name | 4-(Methylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10541-83-0 | |
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Record name | 4-Methylaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541830 | |
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Record name | 4-(Methylamino)benzoic acid | |
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Record name | Benzoic acid, 4-(methylamino)- | |
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Record name | Benzoic acid, 4-(methylamino)- | |
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Record name | 4-methylaminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.007 | |
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Record name | 4-(METHYLAMINO)BENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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